molecular formula C14H25N3O4 B3231507 H-ALA-PRO-LEU-OH CAS No. 132365-81-2

H-ALA-PRO-LEU-OH

Cat. No.: B3231507
CAS No.: 132365-81-2
M. Wt: 299.37 g/mol
InChI Key: ADSGHMXEAZJJNF-DCAQKATOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-ALA-PRO-LEU-OH is a tripeptide consisting of three amino acids: alanine, proline, and leucine. Tripeptides like this compound are of significant interest in biochemistry and pharmacology due to their potential biological activities and roles in various physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-ALA-PRO-LEU-OH can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for peptide production. In SPPS, the peptide chain is assembled step-by-step on a solid support, typically a resin. The process involves the following steps:

    Attachment of the first amino acid: The first amino acid, alanine, is attached to the resin through its carboxyl group.

    Deprotection and coupling: The amino group of alanine is deprotected, and the next amino acid, proline, is coupled to it using a coupling reagent such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

    Repetition: The deprotection and coupling steps are repeated for the third amino acid, leucine.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automation and optimization of SPPS allow for efficient and high-yield production of peptides. Additionally, green chemistry approaches are being explored to minimize the environmental impact of peptide synthesis by reducing solvent use and recycling reagents .

Chemical Reactions Analysis

Types of Reactions

H-ALA-PRO-LEU-OH can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.

    Reduction: Reduction reactions can break disulfide bonds, if any.

    Substitution: Amino acid residues in the peptide can be substituted with other amino acids through peptide bond formation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Coupling reagents like HATU and bases like DIPEA are used for amino acid substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of cyclic peptides with disulfide bonds, while substitution can result in modified peptides with different amino acid sequences .

Scientific Research Applications

H-ALA-PRO-LEU-OH has several scientific research applications:

Mechanism of Action

The mechanism of action of H-ALA-PRO-LEU-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target protein, leading to various biological effects. For example, this compound may inhibit or activate enzymes involved in metabolic pathways, thereby influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

    H-ALA-GLY-LEU-OH: A tripeptide with glycine instead of proline.

    H-ALA-PRO-VAL-OH: A tripeptide with valine instead of leucine.

    H-GLY-PRO-LEU-OH: A tripeptide with glycine instead of alanine.

Uniqueness

H-ALA-PRO-LEU-OH is unique due to the presence of proline, which introduces a kink in the peptide chain, affecting its conformation and stability. This structural feature can influence the peptide’s biological activity and its interaction with molecular targets. Additionally, the combination of alanine, proline, and leucine provides a specific hydrophobic and steric environment that can be crucial for its function .

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O4/c1-8(2)7-10(14(20)21)16-12(18)11-5-4-6-17(11)13(19)9(3)15/h8-11H,4-7,15H2,1-3H3,(H,16,18)(H,20,21)/t9-,10-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSGHMXEAZJJNF-DCAQKATOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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